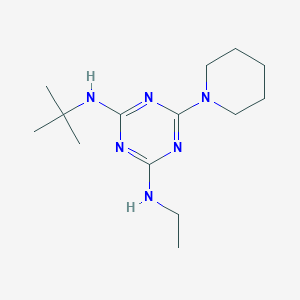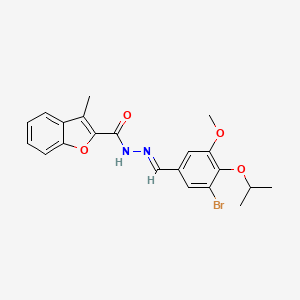![molecular formula C18H24N2O B5774540 5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5774540.png)
5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as DETDA, is a chemical compound that belongs to the family of diazabicyclo compounds. It is widely used in the field of material science as a curing agent for polyurethane coatings and adhesives. DETDA has unique properties that make it an attractive option for various applications.
Mecanismo De Acción
5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one acts as a crosslinking agent in polyurethane materials. It reacts with isocyanate groups in the polyurethane to form a three-dimensional network structure, which improves the mechanical properties of the material. In drug delivery systems, 5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can form inclusion complexes with poorly water-soluble drugs, which enhances their solubility and bioavailability.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. However, studies have shown that it is not toxic to cells and does not cause significant adverse effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several advantages for lab experiments. It has a low viscosity, which makes it easy to handle and mix with other materials. It also has a long pot life, which allows for sufficient time to apply the material before it cures. However, 5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a short gel time, which limits the amount of time available for processing the material.
Direcciones Futuras
There are several future directions for research on 5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. One area of interest is its application in drug delivery systems. Further studies are needed to determine the optimal conditions for forming inclusion complexes with poorly water-soluble drugs. Another area of interest is its use in other applications, such as in the production of polyurethane foams and elastomers. Additionally, studies are needed to further understand the biochemical and physiological effects of 5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one.
Métodos De Síntesis
5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can be synthesized through a two-step process. In the first step, 2,4,6-trimethylbenzene is reacted with ethyl acrylate to produce 5-ethyl-2,4,6-trimethyl-1,3-benzene diacrylate. In the second step, the diacrylate is reacted with ethylenediamine to produce 5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. The purity of 5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can be increased through recrystallization.
Aplicaciones Científicas De Investigación
5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been extensively studied for its application as a curing agent for polyurethane coatings and adhesives. It has been shown to improve the mechanical properties of polyurethane materials, such as tensile strength, elasticity, and abrasion resistance. 5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has also been studied for its potential use in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly water-soluble drugs.
Propiedades
IUPAC Name |
5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-3-17-10-19-12-18(4-2,16(17)21)13-20(11-17)15(19)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGICBIPGQQHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)

![2-[(4-carboxybenzyl)amino]benzoic acid](/img/structure/B5774511.png)



![N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5774534.png)



![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5774571.png)